4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound notable for its unique structure, which combines a bromine atom and a methoxy group with a pyrrolo[2,3-c]pyridine core. Its molecular formula is , and it has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis and pharmaceutical research.
This compound is classified as a pyrrolopyridine derivative, which is part of a broader category of nitrogen-containing heterocycles. It has been synthesized for various applications, particularly in drug development where it serves as a building block for molecules targeting specific biological pathways.
The synthesis of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 5-methoxy-1H-pyrrolo[2,3-c]pyridine. This can be accomplished using bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is generally performed in inert solvents like dichloromethane or chloroform at room temperature to ensure efficient bromination without excessive by-products.
Another method involves the cyclization of substituted precursors, such as 2-bromo-5-iodopyridine, which undergoes a series of reactions including cyclization and substitution to yield the desired product. This approach may also utilize automated systems for large-scale production, optimizing yield and purity while minimizing hazardous reagents.
The molecular structure of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine can be described using various structural representations:
The structure features a fused pyrrole and pyridine ring system with specific substituents that influence its chemical reactivity and biological activity.
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions:
Common reagents used in these reactions include palladium catalysts for coupling reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction processes.
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine primarily targets the Fibroblast Growth Factor Receptor (FGFR). It inhibits FGFR activity, which plays a crucial role in regulating cell proliferation, migration, angiogenesis, and organ development. This inhibition leads to significant molecular effects such as decreased cell proliferation and induced apoptosis in certain cancer cell lines .
The compound's action on FGFR affects downstream signaling pathways that are critical for maintaining normal cellular functions. Its low molecular weight contributes positively to its bioavailability, enhancing its therapeutic potential in clinical applications .
Property | Value |
---|---|
Molecular Formula | C8H7BrN2O·HCl |
Molecular Weight | 263.52 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Density | Not specified |
The compound exhibits properties typical of heterocyclic compounds, including stability under standard laboratory conditions. Its solubility in organic solvents makes it suitable for various synthetic applications .
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine has several notable applications in scientific research:
The pyrrolo[2,3-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure combining pyrrole and pyridine rings. This core exhibits structural mimicry of purine nucleobases, enabling targeted interactions with biological macromolecules involved in nucleotide metabolism and signaling pathways [1] [7]. The nitrogen-rich architecture provides multiple hydrogen-bonding sites, while its planar conformation facilitates π-π stacking interactions within enzyme binding pockets—particularly protein kinases, where ATP-competitive inhibition is a key therapeutic strategy [1].
The 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine variant exemplifies this molecular framework with specific pharmacophore placement. Positional isomerism critically influences bioactivity, as evidenced by distinct pharmacological profiles compared to other brominated methoxypyrrolopyridines. For example, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine demonstrates antipsychotic potential, whereas the 4-bromo-5-methoxy isomer serves primarily as a versatile synthetic intermediate for kinase inhibitor development [1] [7]. This underlines how minor structural variations in the fused ring system yield significant divergence in biological targeting.
Table 1: Comparative Bioactive Potential of Pyrrolopyridine Isomers
Compound | Core Structure | Primary Therapeutic Interest |
---|---|---|
4-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | [2,3-c]-fused | Kinase inhibitor scaffolds |
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | [2,3-c]-fused | Neurological disorders |
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | [2,3-b]-fused | Undisclosed research applications |
The scaffold's synthetic versatility enables extensive derivatization, particularly through cross-coupling reactions at the 4-position, allowing medicinal chemists to rapidly generate structural diversity around this conserved core [1] [6]. This adaptability positions pyrrolo[2,3-c]pyridine as a cornerstone in fragment-based drug design, especially for oncology targets where kinase modulation remains a dominant therapeutic approach [1].
The bromine atom at the 4-position and methoxy group at the 5-position confer distinct electronic and steric properties that define the compound’s reactivity and molecular interactions. Bromine acts as an ortho-directing group with moderate steric demand (van der Waals radius: 1.85 Å), while simultaneously serving as an electrophilic site for metal-catalyzed cross-coupling reactions [1] [8]. This dual functionality enables precise structural diversification through Suzuki, Sonogashira, and Buchwald-Hartwig reactions, facilitating the introduction of complex pharmacophores essential for optimizing target binding affinity [1].
Electronically, the bromine substituent exerts an inductive withdrawal effect (-I), reducing electron density at the adjacent carbon atoms. This polarization enhances the leaving group capacity of bromine in nucleophilic substitution while slightly increasing the acidity of the pyrrole N-H proton (predicted pKa ~13.73 for analogous systems) [1] [9]. Conversely, the 5-methoxy group exhibits strong electron-donating resonance effects (+R), increasing electron density at positions 4 and 6. This push-pull configuration creates a polarized electronic landscape across the fused ring system, influencing binding interactions with target proteins [1] [8].
Table 2: Electronic and Steric Parameters of Key Substituents
Substituent | Position | Electronic Effect | Steric Demand (van der Waals radius) | Primary Synthetic Utility |
---|---|---|---|---|
Bromine | C4 | σₘ = 0.39 (-I) | 1.85 Å | Cross-coupling reactions |
Methoxy | C5 | σₚ = -0.27 (+R) | 1.80 Å (O), 2.0 Å (CH₃) | Electronic modulation, H-bond acceptance |
Sterically, the methoxy group occupies approximately 6.5% of the molecule's solvent-accessible surface area, creating a defined spatial barrier that influences molecular conformation and binding pocket accessibility [1] [8]. Computational models indicate the 5-methoxy group adopts a near-planar orientation with the pyridine ring (dihedral angle < 10°), maximizing resonance contributions while minimally increasing molecular thickness (~0.7 Å versus unsubstituted analog) [1]. This balance allows retention of favorable scaffold planarity (85% coplanarity between rings) while providing steric guidance for regioselective functionalization [1].
The synergy between these substituents enables precise biomolecular recognition. The methoxy group serves as a hydrogen-bond acceptor with spatial directionality, while its electron-donating capacity enhances π-stacking capability of the aromatic system. This electronic profile makes the scaffold particularly suitable for targeting ATP-binding sites, where complementary electron-deficient domains exist [1] [8]. The bromine's orthogonal reactivity further permits late-stage diversification, enabling efficient structure-activity relationship exploration in drug discovery campaigns [1] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0